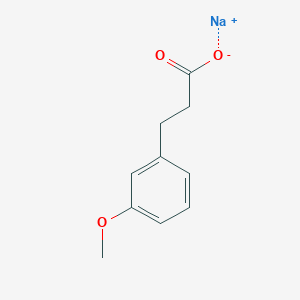

Sodium 3-(3-methoxyphenyl)propanoate

Description

Sodium 3-(3-methoxyphenyl)propanoate is a carboxylate salt derived from 3-(3-methoxyphenyl)propanoic acid (IUPAC: 3-(3-methoxyphenyl)propanoic acid; CAS: 10516-71-9) . Its structure features a propanoic acid backbone substituted with a 3-methoxyphenyl group at the β-position, neutralized as a sodium salt. Its sodium salt form enhances aqueous solubility, making it suitable for reactions in polar solvents.

Properties

Molecular Formula |

C10H11NaO3 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

sodium;3-(3-methoxyphenyl)propanoate |

InChI |

InChI=1S/C10H12O3.Na/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

GULWYQAFDMRXEB-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(3-methoxyphenyl)propanoate can be synthesized through the reaction of 3-(3-methoxyphenyl)propanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and can be represented by the following equation:

C10H12O3+NaOH→C10H11NaO3+H2O

Industrial Production Methods

In an industrial setting, the production of sodium 3-(3-methoxyphenyl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.

Reduction: 3-(3-methoxyphenyl)propanol or 3-(3-methoxyphenyl)propane.

Substitution: 3-(3-halophenyl)propanoate derivatives.

Scientific Research Applications

Sodium 3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate certain receptors, such as GPR41, which play a role in lipid metabolism and anti-obesity effects . The compound’s methoxy group and phenylpropanoate backbone are crucial for its binding affinity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, their substituents, forms, and properties:

Key Structural Differences:

- Substituent Position: The 3-methoxy group in the target compound contrasts with para-substituted analogues (e.g., butyl 3-(4-methoxyphenyl)propanoate), which show reduced bioactivity .

- Backbone Modifications: Hybrid structures, such as thiazolidinone- or pyridine-containing esters (Evidences 2, 3), introduce heterocyclic moieties that alter electronic properties and binding affinities.

- Ionization State : The sodium salt form enhances water solubility compared to the free acid or ester forms, critical for catalytic applications .

Functional Comparisons

Catalytic Potential

- Sodium 3-(3-methoxyphenyl)propanoate shares structural similarities with phosphine- and nitrogen-ligated sodium carboxylates (e.g., L1–L5 in ), which are effective cobalt ligands in alkene hydrosilylation. While the target compound lacks phosphine groups, its methoxy substituent may donate electron density to metal centers, enhancing catalytic activity .

Research Findings and Data

Solubility and Stability

| Property | Sodium 3-(3-methoxyphenyl)propanoate | 3-(3-Hydroxyphenyl)propanoic Acid | Butyl 3-(4-methoxyphenyl)propanoate |

|---|---|---|---|

| Aqueous Solubility | High (inferred from salt form) | 1 mg/mL in PBS | Insoluble |

| Organic Solubility | Moderate (ethanol/DMSO) | 2 mg/mL in ethanol | Soluble in lipids |

| Stability | Stable at room temperature | ≥4 years at -20°C | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.